BenchChemオンラインストアへようこそ!

2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Lipophilicity ADMET prediction Drug-likeness

2-(4-Ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS 922457-34-9) is a synthetic small molecule belonging to the thiazole–acetamide class, characterized by a 4-ethoxyphenyl acetamide moiety linked to a 4-(pyridin-2-yl)thiazol-2-yl scaffold. Its molecular formula is C₁₈H₁₇N₃O₂S with a molecular weight of 339.4 g/mol.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 922457-34-9
Cat. No. B2673144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
CAS922457-34-9
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C18H17N3O2S/c1-2-23-14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-24-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22)
InChIKeyCQYVHKCEBPSIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS 922457-34-9): Procurement-Grade Structural and Physicochemical Baseline for Research Selection


2-(4-Ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS 922457-34-9) is a synthetic small molecule belonging to the thiazole–acetamide class, characterized by a 4-ethoxyphenyl acetamide moiety linked to a 4-(pyridin-2-yl)thiazol-2-yl scaffold . Its molecular formula is C₁₈H₁₇N₃O₂S with a molecular weight of 339.4 g/mol . The compound incorporates three pharmacophoric elements—a 4-ethoxyphenyl ring, a pyridine ring, and a thiazole core—that collectively define its potential for target engagement and physicochemical tuning in medicinal chemistry campaigns. This compound is catalogued by multiple chemical suppliers and is primarily utilized as a research tool and synthetic intermediate in early-stage drug discovery programs [1].

Why Generic Substitution Fails: Structural Determinants of Selectivity and Physicochemical Divergence in 4-(Pyridin-2-yl)thiazol-2-yl Acetamides


Compounds sharing the N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide core cannot be treated as interchangeable procurement items because subtle variations in the acetamide substituent produce profound differences in target binding profiles and physicochemical properties. The 4-ethoxyphenyl substituent on the target compound distinguishes it from its closest analogs: 2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS 848595-08-4), which has been reported as an inhibitor of Entamoeba histolytica proliferation and cyst formation via kinase inhibition [1]; 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS 895470-67-4, CP-312), a potassium channel ligand with cardioprotectant activity and maximum inhibition at 0.1 μM ; and 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, which differs by a single methylene deletion from the ethoxy substituent. These structural differences alter lipophilicity (calculated LogP), metabolic stability, target selectivity, and synthetic accessibility—rendering blind interchange scientifically unsound and potentially misleading in experimental conclusions. The sections below provide the quantitative evidence that rationalizes procurement specificity.

Product-Specific Quantitative Evidence Guide: 2-(4-Ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide vs. Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity and Predicted ADMET Profile vs. Methoxy and Chlorophenyl Thio Analogs

The 4-ethoxyphenyl substituent confers a distinct lipophilicity profile relative to its closest comparators. Using consensus LogP prediction (ALogP), the target compound (C₁₈H₁₇N₃O₂S, MW 339.4) is estimated at ALogP ≈ 3.2–3.8, whereas 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (C₁₇H₁₅N₃O₂S, MW 325.4) is predicted at ALogP ≈ 2.8–3.2, and 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (C₁₆H₁₂ClN₃OS₂, MW 361.9) is predicted at ALogP ≈ 3.8–4.5 . The ethoxy group provides an intermediate lipophilicity, balancing membrane permeability against aqueous solubility—a critical parameter for cell-based assay performance and oral bioavailability potential .

Lipophilicity ADMET prediction Drug-likeness Physicochemical property Medicinal chemistry

Synthetic Intermediate Utility: Documented Role in the Synthesis of Thiazolo[3,2-a]pyridine Derivatives vs. Analogs with Alternative Substitution

The target compound has been explicitly documented as a precursor in the synthesis of thiazolo[3,2-a]pyridine derivatives via cyanoacetanilide intermediates [1]. Specifically, 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone (derived from the target compound scaffold) serves as the key intermediate for the construction of thiazolo[3,2-a]pyridines 6a–c, 10, 13, and 14 [2]. By contrast, the methoxy analog (CAS 692869-38-8) has been described as a ROCK1 inhibitor with Ki = 540 nM , and the chlorophenyl thio analog CP-312 (CAS 895470-67-4) is characterized as a potassium channel ligand with maximum inhibition at 0.1 μM . This divergence in reported applications means that a researcher procuring for heterocyclic synthesis should not substitute the ethoxy compound with these bioactivity-characterized analogs without risking synthetic incompatibility.

Heterocyclic synthesis Thiazolopyridine Synthetic intermediate Cyanoacetanilide Medicinal chemistry

Target Selectivity Divergence: Clear Pharmacological Differentiation of the 4-(Pyridin-2-yl)thiazol-2-yl Acetamide Scaffold Among Analogs

Evidence from multiple analogs demonstrates that the 4-(pyridin-2-yl)thiazol-2-yl acetamide scaffold is pharmacologically non-degenerate—meaning that substituent identity dictates target engagement. The 3-fluorophenoxy analog (CAS 848595-08-4) inhibits Entamoeba histolytica proliferation and cyst formation via kinase inhibition [1], whereas the chlorophenyl thio analog CP-312 (CAS 895470-67-4) acts as a potassium channel ligand , and the methoxy analog ROCK1-IN-1 (CAS 692869-38-8) is a ROCK1 inhibitor with Ki = 540 nM . The 2-(4-ethoxyphenyl) substitution on the target compound has not been profiled for these specific targets, and class-level inference cannot reliably predict its selectivity among these competing pathways. This pharmacological divergence means that a scientist selecting a compound for kinase profiling cannot substitute CP-312, nor can a researcher studying potassium channel physiology substitute ROCK1-IN-1—and the ethoxy analog occupies a structurally distinct, as-yet-unprofiled position within this pharmacophore space .

Target selectivity Kinase inhibition Potassium channel Pharmacological profiling Drug discovery

Synthetic Accessibility: The 4-Ethoxyphenyl Substituent as a Balance Between Synthetic Tractability and Structural Complexity vs. Fluorophenoxy and Chlorophenyl Thio Analogs

The 4-ethoxyphenyl group is commercially available as a building block (e.g., 4-ethoxyphenylacetic acid and derivatives), enabling straightforward amide coupling to the 2-amino-4-(pyridin-2-yl)thiazole core . By contrast, the 3-fluorophenoxy analog requires an ether linkage that introduces additional synthetic steps and cost, and the chlorophenyl thio analog requires a thioether linkage that may present stability concerns under oxidative conditions [1]. The ethoxy substituent thus balances synthetic simplicity with sufficient structural differentiation from the methoxy analog (which is also synthetically accessible but offers different electronic and steric properties due to the shorter methoxy group). This synthetic accessibility translates into more reliable procurement at research scale, with multiple vendors listing the target compound .

Synthetic accessibility Building block Chemical procurement SAR library Medicinal chemistry

Best Research and Industrial Application Scenarios for 2-(4-Ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide


Medicinal Chemistry SAR Expansion: Exploring the 4-Ethoxyphenyl Substituent Space in Kinase-Focused Libraries

This compound is most rationally deployed as a building block in structure–activity relationship (SAR) studies exploring the effect of 4-alkoxyphenyl substituents on the biological activity of the 4-(pyridin-2-yl)thiazol-2-yl acetamide scaffold. Its intermediate lipophilicity (predicted ALogP ≈ 3.2–3.8) relative to the methoxy (ALogP ≈ 2.8–3.2) and chlorophenyl thio (ALogP ≈ 3.8–4.5) analogs makes it a valuable comparator for optimizing drug-like properties in kinase-targeted libraries [1]. The ethoxy group provides a one-carbon extension beyond the methoxy analog, enabling exploration of steric and electronic effects on target binding without the metabolic liability of longer alkyl chains .

Heterocyclic Chemistry: Precursor for Thiazolo[3,2-a]pyridine Derivatives with Potential Bioactivity

The compound's documented utility as a precursor to thiazolo[3,2-a]pyridine derivatives via cyanoacetanilide intermediates [1] supports its procurement for heterocyclic synthesis programs. Researchers synthesizing fused thiazole–pyridine systems for biological screening can use this compound as a key intermediate, a synthetic route that is not accessible from the methoxy or chlorophenyl thio analogs without substantial route redesign . This application is supported by published synthetic methodology that explicitly employs the 4-ethoxyphenyl-substituted scaffold [2].

Comparative Pharmacological Profiling: Investigating Substituent-Dependent Target Selectivity

Given that the 4-(pyridin-2-yl)thiazol-2-yl acetamide scaffold has produced analogs with divergent target profiles—kinase inhibition (3-fluorophenoxy analog, EC 2.7.1.25), potassium channel modulation (CP-312, max inhibition 0.1 μM), and ROCK1 inhibition (ROCK1-IN-1, Ki = 540 nM)—the 4-ethoxyphenyl analog represents an important comparator for systematic selectivity profiling [1]. Procurement for side-by-side panels against these characterized analogs can reveal whether the ethoxy substituent biases target engagement toward specific pathways, directly informing lead optimization decisions .

Physicochemical Property Benchmarking: Evaluating the Ethoxy vs. Methoxy Trade-off in Cell-Based Assays

The ethoxy substituent provides a distinct point on the lipophilicity–permeability–solubility continuum relative to the methoxy analog. This compound can be used to benchmark the impact of a one-carbon alkoxy extension on cellular permeability, metabolic stability, and non-specific binding in cell-based assay formats [1]. Researchers optimizing lead series for improved cell penetration while maintaining aqueous solubility can use the ethoxy–methoxy pair as a minimal structural perturbation pair for systematic physicochemical profiling .

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.